Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrazoles, such as MBNP, involves several methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis
MBNP has a molecular formula of C12H11N3O4 and a molecular weight of 261.24 . Its structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms.Chemical Reactions Analysis
Pyrazoles, including MBNP, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical and Chemical Properties Analysis
MBNP is a solid compound . Its InChI code is 1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3, which can be used to generate its three-dimensional structure .Scientific Research Applications
1. Hydrogen-Bonded Molecular Structures
- Hydrogen-bonded Chains and Sheets : Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate derivatives show distinct hydrogen-bonded structures. Some form chains of edge-fused rings, while others form hydrogen-bonded sheets, as seen in various crystalline structures (Portilla et al., 2007).
2. Corrosion Inhibition
- Steel Corrosion Inhibition : Certain pyrazole derivatives, related to this compound, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating significant reduction in corrosion rates (Herrag et al., 2007).
3. Antitumor Agents
- Potential Antitumor Activity : Novel benzimidazole derivatives synthesized from pyrazole compounds, similar to this compound, have shown promise as antitumor agents, with some compounds exhibiting high activity against cancer cell lines (Abonía et al., 2011).
4. Synthesis of Novel Compounds
- Synthesis of Thiopyrano-compounds : Research on the synthesis of various thiopyrano-compounds, involving reactions with pyrazole derivatives, highlights the chemical versatility and potential for creating novel compounds (Scrowston & Shaw, 1976).
5. Antimicrobial Activities
- Pyrazole Derivatives with Antimicrobial Properties : Studies have been conducted on the synthesis and antimicrobial activities of new pyrazoles and oxadiazoles, indicating their potential use in developing antimicrobial agents (Siddiqui et al., 2013).
6. Nickel(II) Complexes
- Cytotoxic Ni(II) Complexes with Pyrazole Ligands : The synthesis of Ni(II) complexes using pyrazole ligands, including those related to this compound, has been explored. These complexes have shown cytotoxic activity against various tumor cell lines (Sobiesiak et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-benzyl-4-nitropyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-12(16)11-10(15(17)18)7-13-14(11)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYVTKYDEOKZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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